Product packaging for C16H26NaO7S(Cat. No.:CAS No. 23386-52-9)

C16H26NaO7S

Cat. No.: B1584788
CAS No.: 23386-52-9
M. Wt: 385.4 g/mol
InChI Key: AJNMWKAMLXOVJV-UHFFFAOYSA-N
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Description

Overview of Dicyclohexyl Sodium Sulfosuccinate (B1259242) as an Anionic Surfactant in Research Contexts

As an anionic surfactant, dicyclohexyl sodium sulfosuccinate possesses a molecular structure with a negatively charged head group (sulfonate) and a nonpolar tail. This amphiphilic nature, having both water-loving (hydrophilic) and fat-loving (lipophilic) properties, allows it to reduce surface and interfacial tension between different phases, such as oil and water. This fundamental property is the basis for its application in research as a wetting agent, emulsifier, and dispersant. pcc.eu

In scientific research, the specific structure of dicyclohexyl sodium sulfosuccinate, particularly its bulky cyclohexyl groups, dictates its unique interfacial behavior and aggregation properties, making it a subject of study for understanding surfactant action and for potential use in specialized applications where specific molecular geometry is advantageous.

Historical Development of Sulfosuccinate Surfactant Research

The broader class of sulfosuccinate surfactants emerged as commercially significant compounds after World War II. haofeichem.com Their development was driven by the need for effective and versatile surface-active agents with applications spanning numerous industries. haofeichem.com The synthesis of sulfosuccinates typically involves a two-step process: the reaction of maleic anhydride (B1165640) with an alcohol to form a mono- or diester, followed by sulfonation with sodium sulfite (B76179) to introduce the hydrophilic sulfonate group. wikipedia.orglamberti.com

Initial research focused on the synthesis and characterization of various sulfosuccinate esters, leading to a wide range of surfactants with tailored properties based on the nature of the alcohol used. researchgate.net This foundational work paved the way for the investigation of more structurally complex sulfosuccinates like the dicyclohexyl variant.

Structural Specificity and its Implications for Research (e.g., Cyclohexane (B81311) Moiety Influence)

The defining feature of dicyclohexyl sodium sulfosuccinate is the presence of two cyclohexyl groups in its ester portion. nih.gov This distinguishes it from many other common sulfosuccinates that feature linear or branched alkyl chains. The cyclohexane moieties are bulky, rigid, alicyclic structures that significantly influence the molecule's packing at interfaces and its self-assembly in solution.

The rigidity and shape of the cyclohexyl groups can lead to different packing parameters compared to more flexible alkyl chains. This can affect the curvature of the interface it stabilizes, influencing the type and stability of emulsions or microemulsions formed. In research, this structural specificity is of interest for creating systems with unique microstructures or for investigating how the geometry of the hydrophobic group impacts surfactant performance.

Comparative Analysis with Other Sulfosuccinates in Academic Investigations

In academic research, dicyclohexyl sodium sulfosuccinate is often compared with other sulfosuccinate diesters, most notably dioctyl sodium sulfosuccinate (DOSS) and diethylhexyl sodium sulfosuccinate (DEHSS), to understand structure-property relationships.

Dioctyl Sodium Sulfosuccinate (DOSS): Also known as docusate (B154912) sodium, DOSS is one of the most widely studied and utilized sulfosuccinate surfactants. patsnap.comchemicalbook.com It features two straight-chain octyl groups. Research has extensively characterized its ability to form microemulsions and its behavior at the oil-water interface. aalto.fi In comparative studies, DOSS often serves as a benchmark for assessing the performance of other sulfosuccinates. For instance, research has shown DOSS to be effective in demulsifying crude oil-in-water emulsions. acs.org

Diethylhexyl Sodium Sulfosuccinate (DEHSS): This surfactant is an isomer of DOSS, featuring branched 2-ethylhexyl chains. cosmeticsinfo.org This branching leads to a more sterically hindered hydrophobic group compared to the linear chains of DOSS. Research comparing DEHSS and DOSS has provided insights into how chain branching affects properties like critical micelle concentration (CMC), aggregation number, and the hydrophobicity of the micellar core. nih.govresearchgate.net For example, studies have shown that DOSS can provide a wider separation window and a more hydrophobic environment than related surfactants in certain chromatographic applications. nih.gov

The table below provides a comparative overview of the structural features of these sulfosuccinates.

FeatureDicyclohexyl Sodium SulfosuccinateDioctyl Sodium Sulfosuccinate (DOSS)Diethylhexyl Sodium Sulfosuccinate (DEHSS)
Hydrophobic Tail Two cyclohexyl groupsTwo linear octyl groupsTwo branched 2-ethylhexyl groups
Chain Type AlicyclicLinear AlkylBranched Alkyl
Molecular Formula C16H25NaO7SC20H37NaO7SC20H37NaO7S

Data sourced from PubChem and other chemical databases.

Research comparing these molecules helps to elucidate how the shape, size, and flexibility of the hydrophobic tails influence the surfactant's effectiveness in various applications. For example, a study comparing sodium bis(4-phenylbutyl) sulfosuccinate with DOSS highlighted differences in their micellization behavior, attributing them to the interactions between the different hydrophobic groups. nih.gov

Scope and Significance of Dicyclohexyl Sodium Sulfosuccinate Research in Contemporary Science

Contemporary research on dicyclohexyl sodium sulfosuccinate, while not as extensive as for DOSS, is significant in the context of developing specialized surfactants. Its unique structure makes it a valuable tool for probing the fundamental principles of colloid and interface science. Understanding the influence of its bulky, alicyclic groups can inform the design of novel surfactants for specific applications, such as in the formation of highly stable or uniquely structured emulsions and dispersions.

Furthermore, as the drive for novel materials with tailored properties continues, research into less common surfactants like dicyclohexyl sodium sulfosuccinate may uncover new applications in areas such as advanced materials, specialized cleaning formulations, and targeted delivery systems. The synthesis and evaluation of various sulfosuccinate analogs, including those with different alkyl and cycloalkyl residues, is an active area of research aimed at developing superior counterions for applications like hydrophobic ion pairing. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26NaO7S B1584788 C16H26NaO7S CAS No. 23386-52-9

Properties

CAS No.

23386-52-9

Molecular Formula

C16H26NaO7S

Molecular Weight

385.4 g/mol

IUPAC Name

1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C16H26O7S.Na/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13;/h12-14H,1-11H2,(H,19,20,21);

InChI Key

AJNMWKAMLXOVJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O

Other CAS No.

137361-04-7
23386-52-9

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization Studies

Chemical Modification and Derivatization of Dicyclohexyl Sodium Sulfosuccinate (B1259242) for Tailored Properties

The molecular architecture of dicyclohexyl sodium sulfosuccinate offers several avenues for chemical modification to produce derivatives with fine-tuned properties for specific applications. The primary strategies for derivatization focus on altering the lipophilic character of the molecule, which is largely determined by the dicyclohexyl ester groups. These modifications are typically achieved by substituting the cyclohexanol (B46403) moieties with other alcohols during synthesis, leading to a diverse family of sulfosuccinate diester analogs.

The fundamental synthesis of sulfosuccinate diesters provides the basis for these derivatization studies. The process is generally a two-step reaction. chemicalbook.com First, maleic anhydride (B1165640) is reacted with an alcohol to form the corresponding diester. wikipedia.orgspecialchem.com In the case of dicyclohexyl sodium sulfosuccinate, this alcohol is cyclohexanol. The second step involves the sulfonation of the double bond in the resulting dicyclohexyl maleate, typically using an aqueous solution of sodium bisulfite or sodium metabisulfite, to introduce the hydrophilic sulfonate group and yield the final product. wikipedia.orgspecialchem.comcir-safety.org

By replacing cyclohexanol with other alcohols in the initial esterification step, a wide array of derivatives can be synthesized. This allows for systematic investigation into structure-property relationships. For instance, research into analogues of docusate (B154912) (dioctyl sodium sulfosuccinate) has involved the synthesis of variants with different alkyl tails to understand which structures are most favorable for applications like hydrophobic ion pairing. researchgate.net The substitution of the cyclohexyl groups with linear or branched alkyl chains of varying lengths directly impacts the molecule's hydrophobicity, surface activity, and emulsifying capabilities. researchgate.netatamankimya.com

For example, using long-chain fatty alcohols (e.g., C16, C18) results in surfactants with significantly increased lipophilicity. researchgate.net Conversely, employing shorter or bulkier alkyl chains can alter the packing of the surfactant molecules at interfaces, influencing properties like surface tension reduction and the formation of microemulsions. atamankimya.com The choice of alcohol is a critical determinant of the final product's function, whether as a wetting agent, dispersant, or emulsifier. specialchem.comatamankimya.com

The following tables summarize the common modification approaches and the resulting derivatives.

Table 1: Selected Analogs of Dicyclohexyl Sodium Sulfosuccinate via Alcohol Substitution

Derivative NameAlcohol Used in SynthesisKey Property Modification
Diethylhexyl Sodium Sulfosuccinate (Docusate Sodium)2-EthylhexanolWidely used as an emulsifier, wetting agent, and dispersant; serves as a benchmark for surfactant properties. specialchem.comatamankimya.com
Diamyl Sodium SulfosuccinateAmyl AlcoholAnionic surfactant with specific emulsifying properties. cir-safety.org
Dihexyl Sodium SulfosuccinateHexyl AlcoholAnionic surfactant with tailored hydrophobic characteristics. cir-safety.org
Diheptyl Sodium SulfosuccinateHeptyl AlcoholAnionic surfactant used in cosmetic formulations. cir-safety.org
Dicapryl Sodium SulfosuccinateCaprylic AlcoholAnionic surfactant with specific solubility and surface activity. cir-safety.org
Ditridecyl Sodium SulfosuccinateTridecyl AlcoholSurfactant with high lipophilicity due to longer alkyl chains. cir-safety.org
Sulfosuccinate Monoester from Fatty AlcoholsCetyl Alcohol (C16:0), Stearyl Alcohol (C18:0)Creates surfactants with significantly enhanced lipophilic character. researchgate.net

Table 2: General Synthesis Parameters for Sulfosuccinate Diester Derivatization

Synthesis StageReactantsCatalystKey Conditions
Esterification Maleic Anhydride + Alcohol (e.g., Cyclohexanol, 2-Ethylhexanol)p-Toluenesulfonic acid or Sulfuric acid chemicalbook.comgoogle.comReaction temperature is elevated, often with reflux to remove water byproduct. google.com
Sulfonation Maleate Diester + Sodium Bisulfite or Sodium Metabisulfite cir-safety.orggoogle.comNone (reaction proceeds via addition to the double bond)Typically performed in an aqueous solution, under controlled temperature and pressure. chemicalbook.comgoogle.com

These derivatization studies highlight the versatility of the sulfosuccinate scaffold. By strategically selecting the alcohol used in the esterification stage, researchers can create a portfolio of surfactants where properties are tailored to meet the specific demands of various industrial and commercial applications, from cosmetics to polymer manufacturing. researchgate.netatamankimya.com

Fundamental Physicochemical Research of Dicyclohexyl Sodium Sulfosuccinate

Micellar Aggregation Behavior in Aqueous and Non-Aqueous Media

The self-assembly of surfactant molecules into aggregates known as micelles is a hallmark of their behavior in solution. For dicyclohexyl sodium sulfosuccinate (B1259242), this process is primarily driven by the hydrophobic effect, where the two cyclohexyl tails seek to minimize contact with water, leading them to aggregate and form a non-polar core, while the hydrophilic sulfonate groups remain exposed to the aqueous phase.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. Above the CMC, additional surfactant monomers added to the system predominantly form new micelles. googleapis.com The determination of the CMC is crucial for any application, as properties like detergency, solubilization, and emulsification are most effective at or above this concentration. Several methodologies are employed to determine the CMC, each relying on the detection of a sharp change in a physical property of the surfactant solution as a function of concentration. googleapis.com

Surface Tension Method: This is one of the most common methods for CMC determination. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a significant decrease in the surface tension of the solution. Once the interface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration. nih.govgrafiati.com For sodium di-2-cyclohexylsulfosuccinate, sold under the trade name PELEX CS, a CMC value of 0.09% by mass has been reported, as measured by the surface tension method at 25°C. google.com

Conductivity Method: This method is particularly suitable for ionic surfactants like dicyclohexyl sodium sulfosuccinate. The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration due to the presence of individual surfactant ions and their counter-ions (Na⁺). Above the CMC, the rate of increase in conductivity changes (typically decreases) because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelle, reducing the total number of effective charge carriers. calpaclab.comresearchgate.net The CMC is determined from the break in the conductivity versus concentration plot.

Fluorescence Spectroscopy: This technique utilizes a fluorescent probe (a hydrophobic molecule) that is sparingly soluble in water but readily solubilizes within the non-polar core of micelles. In the absence of micelles (below the CMC), the fluorescence intensity of the probe is low. As micelles form, the probe is incorporated into their hydrophobic interior, leading to a significant increase in its fluorescence quantum yield. kao.com A plot of fluorescence intensity against surfactant concentration shows a sharp increase at the CMC. This method is highly sensitive and can be used for very low CMC values.

These methods, while based on different physical principles, generally provide comparable CMC values. However, the choice of method can be influenced by factors such as the nature of the surfactant, the presence of additives, and the specific experimental conditions. googleapis.com

The morphology (shape and size) of micelles is dictated by a balance of forces, including the hydrophobic interactions between the tails, steric repulsion between the bulky head groups, and electrostatic interactions. The specific geometry of the surfactant molecule, often described by the critical packing parameter (CPP), plays a crucial role. The CPP relates the volume of the hydrophobic tail, the area of the hydrophilic head group at the micelle surface, and the maximum effective length of the tail.

For dicyclohexyl sodium sulfosuccinate, the presence of two bulky and rigid cyclohexyl groups as the hydrophobic moiety significantly influences micellar structure. While specific experimental data on the micelle morphology and aggregation number for dicyclohexyl sodium sulfosuccinate are not extensively available in the reviewed literature, general principles for dialkyl sulfosuccinates can be considered. Surfactants with double tails, like the closely related sodium bis(2-ethylhexyl) sulfosuccinate (AOT), are known to form various aggregate structures, including spherical or elongated micelles and even vesicles in aqueous solutions, depending on the conditions. grafiati.comkao.com

Techniques used to characterize micelle structure include:

Dynamic Light Scattering (DLS): This technique measures the fluctuations in scattered light intensity due to the Brownian motion of micelles in solution. From this, the hydrodynamic radius of the micelles can be determined.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These powerful scattering techniques provide detailed information about the size, shape, and internal structure of micelles. kao.com By analyzing the scattering patterns, researchers can determine parameters such as the aggregation number (the average number of surfactant molecules in a micelle) and the shape of the aggregate (e.g., spherical, ellipsoidal, cylindrical). google.comepa.gov

For dicyclohexyl sodium sulfosuccinate, the bulky cyclohexyl groups would likely lead to a larger effective head group area due to steric hindrance, which could favor the formation of smaller, possibly spherical, micelles compared to surfactants with more flexible linear chains. However, without direct experimental evidence, this remains a theoretical consideration.

The micellization process of ionic surfactants like dicyclohexyl sodium sulfosuccinate is sensitive to changes in environmental conditions such as temperature, the concentration of added electrolytes (ionic strength), and pH.

Temperature: For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature. researchgate.netgoogle.com Initially, an increase in temperature often leads to a decrease in the CMC. This is because higher temperatures reduce the hydration of the hydrophilic head group, which favors micelle formation. However, beyond a certain point (the minimum of the U-shaped curve), a further increase in temperature disrupts the structured water molecules surrounding the hydrophobic tails, which disfavors micellization and causes the CMC to increase. nih.govresearchgate.net The specific temperature at which the minimum CMC occurs varies depending on the surfactant's structure.

Ionic Strength: The addition of an electrolyte (like sodium chloride, NaCl) to a solution of an anionic surfactant typically causes a significant decrease in the CMC. The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged sulfonate head groups on the micelle surface. This reduction in repulsion allows the surfactant molecules to aggregate more easily and at a lower concentration. epdf.pub This effect also often leads to an increase in the micelle aggregation number, promoting the growth of micelles.

pH: The structure of dicyclohexyl sodium sulfosuccinate, being a salt of a strong acid (sulfonic acid), means its head group remains ionized (negatively charged) over a wide pH range. Therefore, its micellization behavior is expected to be relatively stable and less dependent on pH compared to surfactants with weakly acidic or basic head groups. For surfactants with headgroups whose charge is pH-dependent, a change in pH can alter the electrostatic repulsions, significantly impacting the CMC and micelle size. uh.edu For instance, if a surfactant headgroup becomes protonated and loses its charge at low pH, the reduced repulsion would lead to a lower CMC.

Surface and Interfacial Activity Investigations

A primary function of surfactants is their ability to adsorb at interfaces and reduce the energetic cost of maintaining that interface. This is quantified by the reduction in surface tension (at air-liquid interfaces) or interfacial tension (at liquid-liquid or liquid-solid interfaces).

Dicyclohexyl sodium sulfosuccinate, like other surfactants, reduces the surface tension of water by adsorbing at the air-water interface. The amphiphilic molecules orient themselves with their hydrophobic cyclohexyl tails directed towards the air (the non-polar phase) and their hydrophilic sulfonate head groups remaining in the water. This arrangement disrupts the strong cohesive hydrogen bonding network between surface water molecules, thereby lowering the surface tension.

The effectiveness of a surfactant is often judged by the surface tension value it can achieve at its CMC (γ_CMC). Industrial data for a 40% solution of dicyclohexyl sodium sulfosuccinate (Aerosol A-196-40) indicates a minimum surface tension of 39 mN/m in water. researchgate.net This demonstrates its capacity to significantly reduce the surface tension of water (which is approximately 72 mN/m at 25°C). The mechanism involves the efficient packing of surfactant molecules at the interface until a saturated monolayer is formed, which occurs at the CMC.

Table 1: Surface Activity Properties of Dicyclohexyl Sodium Sulfosuccinate

PropertyValueSource
Critical Micelle Concentration (CMC)0.09% by mass (at 25°C) google.com
Minimum Surface Tension (at CMC)39 mN/m researchgate.net

Note: The surface tension value is reported for the trade name product Aerosol A-196. The CMC value is for the trade name product PELEX CS.

In addition to its activity at the air-water interface, dicyclohexyl sodium sulfosuccinate is effective at reducing the interfacial tension between two immiscible liquids, such as oil and water, and at liquid-solid interfaces.

Liquid-Liquid Interfaces: When introduced into an oil-water system, the surfactant molecules adsorb at the interface. The hydrophobic cyclohexyl tails penetrate the oil phase, while the hydrophilic sulfonate heads remain in the aqueous phase. This molecular arrangement creates a bridge between the two phases, reducing the interfacial tension and facilitating the formation of emulsions (dispersions of one liquid in the other). The bulky, cyclic nature of the hydrocarbon tails can influence the packing at the interface and, consequently, the curvature of the interface, which determines whether an oil-in-water or water-in-oil emulsion is favored. Research has noted the use of dicyclohexyl sodium sulfosuccinate in studies of bacterial adhesion to dodecane (B42187) droplets in water, highlighting its role in modifying oil-water interfacial properties.

Liquid-Solid Interfaces: At a liquid-solid interface, dicyclohexyl sodium sulfosuccinate acts as a wetting and dispersing agent. kao.com By adsorbing onto the surface of a solid, it can change the solid's surface characteristics from hydrophobic to more hydrophilic, or vice versa. This reduction in interfacial tension between the solid and the liquid allows the liquid to spread more easily over the surface, a phenomenon known as wetting. This property is critical in applications such as dispersing pigments in paints or for agrochemicals on leaf surfaces. kao.com

Adsorption Phenomena at Interfaces and Adsorption Layer Properties

The adsorption of dicyclohexyl sodium sulfosuccinate at various interfaces, such as air-water and solid-water, is a critical aspect of its function as a surfactant. This behavior is governed by the amphiphilic nature of the molecule, where the hydrophobic dicyclohexyl groups are driven away from the aqueous phase to the interface, while the hydrophilic sulfonate headgroup remains in the water. This process reduces the interfacial tension.

Key parameters that would be investigated in this area include:

Surface Tension Reduction: Measurement of how effectively the surfactant lowers the surface tension of water. This is typically quantified by determining the critical micelle concentration (CMC), the concentration at which the surface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution.

Adsorption Isotherms: These would describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed per unit area of the interface. From these isotherms, the maximum surface excess concentration (Γmax) and the area occupied by each molecule at the interface (Amin) could be calculated. These values provide insight into the packing of the surfactant molecules at the interface.

Thermodynamics of Adsorption: Studies would also focus on the thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), to understand the spontaneity of the process.

Due to the bulky and rigid nature of the cyclohexyl groups compared to the more flexible alkyl chains of other sulfosuccinates, it is hypothesized that dicyclohexyl sodium sulfosuccinate would have a larger area per molecule at the air-water interface. However, without experimental data, this remains a theoretical consideration.

Self-Assembly Beyond Micelles: Vesicles and Other Supramolecular Structures

Beyond the formation of simple micelles, surfactants with specific molecular geometries can self-assemble into more complex supramolecular structures like vesicles, bilayers, and liquid crystals. The ability of a surfactant to form such structures is often predicted by its packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail.

For dicyclohexyl sodium sulfosuccinate, the two bulky cyclohexyl rings constitute the hydrophobic portion. The geometry of these rings could favor the formation of bilayer structures, which can close upon themselves to form vesicles—spherical structures enclosing a solvent core. These vesicles would have a distinct inner and outer layer of surfactant molecules.

Research in this area would involve techniques such as:

Electron Microscopy (TEM, SEM): To visualize the morphology of the self-assembled structures.

Light Scattering (DLS): To determine the size and size distribution of any aggregates like vesicles.

Small-Angle X-ray or Neutron Scattering (SAXS/SANS): To probe the internal structure and dimensions of the aggregates.

Currently, there are no specific studies in the available literature that confirm or characterize vesicle formation by dicyclohexyl sodium sulfosuccinate.

Counterion Binding Phenomena and its Influence on Aggregation Properties

As an anionic surfactant, the behavior of dicyclohexyl sodium sulfosuccinate in solution is significantly influenced by the binding of its counterion (Na⁺) to the negatively charged sulfonate headgroups of the aggregates. The degree of counterion binding affects the electrostatic repulsion between the headgroups, which in turn influences the size, shape, and stability of the micelles or other self-assembled structures.

The key parameter in this context is the degree of counterion binding (β), which represents the fraction of counterions associated with the micelle. This can be determined experimentally through various techniques, including:

Conductivity Measurements: The change in conductivity of the surfactant solution with concentration can be used to estimate β.

Ion-Selective Electrodes: To directly measure the activity of the free counterions in the solution.

Spectroscopic Methods: Using probes that are sensitive to the micellar environment.

The addition of electrolytes (containing the same or different counterions) to the solution would be expected to increase counterion binding due to the common ion effect. This would screen the electrostatic repulsions between the headgroups, likely leading to a decrease in the CMC and potentially promoting the growth of aggregates or transitions to different morphologies. The specific influence of the bulky cyclohexyl groups on the extent of counterion binding compared to other sulfosuccinates is an area that would require dedicated experimental investigation.

Interactions with Complex Systems and Biological Macromolecules in Research

Dicyclohexyl Sodium Sulfosuccinate (B1259242) Interactions with Biological Membranes

The interaction of surfactants with biological membranes is a multistage process governed by the surfactant's concentration. sigmaaldrich.com Below its critical micelle concentration (CMC), monomers can partition into the lipid bilayer. As the concentration increases to and beyond the CMC, these monomers can saturate the membrane, leading to its disruption and the formation of mixed micelles containing lipids, proteins, and the surfactant itself. sigmaaldrich.com

Influence on Membrane Fluidity and Permeability

Solubilization Mechanisms of Membrane-Associated Proteins

The solubilization of integral membrane proteins is a primary application for detergents in biochemical research. sigmaaldrich.comnih.gov The mechanism involves the disintegration of the lipid bilayer and the creation of a membrane-mimetic environment for the proteins. sigmaaldrich.comnih.gov

The process is generally understood to occur in stages:

Partitioning: At low concentrations, Dicyclohexyl Sodium Sulfosuccinate monomers would insert into the biological membrane. sigmaaldrich.com

Saturation: As the concentration increases towards the CMC, the lipid bilayer becomes saturated with the surfactant molecules.

Micelle Formation: At or above the CMC, the bilayer breaks apart, and the surfactant molecules form micelles that encapsulate the hydrophobic transmembrane domains of the proteins, shielding them from the aqueous solvent. sigmaaldrich.com This results in the formation of protein-detergent complexes that are soluble in aqueous solutions.

A successful solubilization protocol aims to extract the target protein in high yield while preserving its native conformation and activity. sigmaaldrich.com

Physicochemical Interactions with Soluble Macromolecules

The interaction between surfactants and soluble macromolecules like proteins is complex, involving a balance of electrostatic and hydrophobic forces that can lead to anything from minor conformational changes to complete denaturation and complex formation. nih.gov

Protein-Surfactant Complex Formation and Stability

Specific research on complexes formed between Dicyclohexyl Sodium Sulfosuccinate and soluble proteins is not available. Generally, the interaction between an anionic surfactant and a protein is highly dependent on factors like pH and the intrinsic properties of both molecules. nih.gov

Initial Binding: The negatively charged sulfonate headgroup of Dicyclohexyl Sodium Sulfosuccinate would be expected to interact with positively charged amino acid residues (e.g., lysine, arginine) on the protein surface via electrostatic attraction.

Cooperative Binding: The hydrophobic dicyclohexyl tails would interact with exposed hydrophobic patches on the protein. This binding can be cooperative, where initial binding events expose more hydrophobic regions, leading to the binding of more surfactant molecules and potentially causing the protein to unfold.

Complex Formation: At concentrations below or near the CMC, surfactant molecules can aggregate on the protein surface, forming structures sometimes described by a "necklace and beads" model, where surfactant clusters are bound along the polypeptide chain.

The stability of such complexes is a critical factor in research, as uncontrolled or harsh interactions can lead to irreversible protein denaturation. nih.gov

Interaction with Polysaccharides and Nucleic Acids

There is no specific information available in the searched literature regarding the interaction of Dicyclohexyl Sodium Sulfosuccinate with polysaccharides or nucleic acids. Interactions with polysaccharides, if they occur, could be mediated by electrostatic forces, especially in the case of charged polysaccharides (e.g., sulfated glycosaminoglycans). nih.gov For nucleic acids, which are polyanionic, a direct electrostatic interaction with the anionic headgroup of this surfactant would be repulsive. Any interaction would likely be mediated by other factors, such as the presence of cations or hydrophobic interactions with the bases, though this is speculative.

Role of Hydrophobic and Electrostatic Forces in Macromolecular Interactions

The behavior of Dicyclohexyl Sodium Sulfosuccinate in biological systems is fundamentally governed by the interplay of hydrophobic and electrostatic forces.

Hydrophobic Interactions: These are the primary driving force for the surfactant's interaction with the nonpolar interiors of lipid membranes and the hydrophobic cores of proteins. The two large cyclohexyl groups provide a significant hydrophobic character, promoting partitioning into non-aqueous environments. nih.gov

Electrostatic Interactions: The anionic sulfonate headgroup dictates the electrostatic component of the interactions. It will be attracted to positively charged sites on macromolecules and repelled by negatively charged ones. nih.gov These forces are highly sensitive to the pH and ionic strength of the surrounding solution. aps.org

The balance between these forces determines the ultimate structure and stability of the complexes formed between Dicyclohexyl Sodium Sulfosuccinate and biological macromolecules.

Effects on Colloidal Stability of Biologically Derived Dispersions

The effect of Dicyclohexyl sodium sulfosuccinate on the colloidal stability of biologically derived dispersions, such as liposomes or cell suspensions, is not well-documented in specific research. However, general principles of surfactant-membrane interactions can provide some insight. Biologically derived dispersions are complex systems where stability is maintained by a delicate balance of intermolecular forces. The introduction of a surfactant like Dicyclohexyl sodium sulfosuccinate can potentially alter this balance.

In one study examining the long-term adhesion of bacteria to oil droplets, Dicyclohexyl sodium sulfosuccinate was listed among several surfactants being investigated. researchgate.netresearchgate.net The general finding was that an increase in surfactant concentration led to a decrease in the density of bacteria at the oil-water interface, which was attributed to a reduction in interfacial tension. researchgate.netresearchgate.net However, the specific results for Dicyclohexyl sodium sulfosuccinate were not detailed separately.

The interaction of surfactants with lipid bilayers, a key component of many biological dispersions, can range from simple adsorption on the surface to the integration into the bilayer and, at higher concentrations, the complete disruption of the membrane structure into mixed micelles. The specific effects would depend on the concentration of the surfactant, the composition and charge of the biological dispersion, and the physicochemical properties of the surfactant itself, such as its critical micelle concentration (CMC) and the size and nature of its hydrophobic groups. The two cyclohexyl groups in Dicyclohexyl sodium sulfosuccinate provide significant hydrophobicity, which influences its interaction with other hydrophobic molecules and surfaces.

Without dedicated studies on Dicyclohexyl sodium sulfosuccinate, its precise impact on the stability of various biologically derived dispersions remains an area requiring further investigation.

Applications in Materials Science and Polymer Chemistry Research

Emulsion Polymerization with Dicyclohexyl Sodium Sulfosuccinate (B1259242) as Emulsifier

Dicyclohexyl sodium sulfosuccinate, known by trade names such as Aerosol A-196 and Pelex CS, serves as an effective emulsifier in emulsion polymerization processes. cdn-website.comnih.gov This technique is widely used to produce polymer dispersions, or latexes, for applications like adhesives, coatings, and synthetic rubber. ewprocess.compcc.eu The emulsifier plays a critical role in stabilizing monomer droplets, forming micelles where polymerization initiates, and preventing the agglomeration of the resulting polymer particles. pcc.euyoutube.com

This surfactant is particularly noted as an excellent, low-foaming emulsifier for styrene-butadiene emulsions. specialchem.com A key characteristic of dicyclohexyl sodium sulfosuccinate is its high critical micelle concentration (CMC), which, combined with other surface-active features, makes it suitable as a post-additive that does not significantly alter the surface tension of the system. cdn-website.comsyensqo.com In patent literature, it is identified as a preferred surfactant for producing latex binder compositions from conjugated diene and vinyl-substituted aromatic monomers, with typical concentrations ranging from 0.1 to 3.0 parts by weight per hundred parts of monomer (PHPM). google.com

The formation of polymer particles in emulsion polymerization is a complex process governed by nucleation and subsequent growth, which dictates the final properties of the latex. researchgate.netcapes.gov.br While specific mechanistic studies on dicyclohexyl sodium sulfosuccinate are not extensively detailed in the available literature, research on related dialkyl sulfosuccinates provides insight into the behavior of this class of surfactants.

For instance, studies on sodium di-isodecyl sulfosuccinate (SDIDS) in vinyl chloride polymerization have investigated the role of oligo-micelle formation on particle nucleation and growth. researchgate.net The conditions of these formations were found to directly influence the particle growth history. researchgate.net General theories of emulsion polymerization describe several potential nucleation mechanisms, including micellar nucleation (where polymerization starts in monomer-swollen micelles), homogeneous nucleation (where oligomeric radicals precipitate from the aqueous phase to form primary particles), and droplet nucleation (which is less common). researchgate.net Deviations from the classic micellar nucleation model have been observed with some sulfosuccinate emulsifiers, attributed to factors like the emulsifier's solubility in the monomer and the presence of non-micellar aggregates. researchgate.net The high CMC of dicyclohexyl sodium sulfosuccinate suggests that its nucleation behavior may differ from surfactants with low CMCs, potentially influencing the particle formation pathways. syensqo.com

The ability to control polymer particle size and its distribution (PSD) is crucial for tailoring the performance of a latex, affecting properties such as viscosity, film formation, and stability. researchgate.net Emulsifiers from the sulfosuccinate group are generally known to produce polymers with medium-sized particles. researchgate.net

The final particle size in emulsion polymerization is influenced by a variety of factors, as summarized in the table below.

ParameterEffect on Particle SizeRationale
Emulsifier ConcentrationDecreaseHigher concentration leads to more micelles, resulting in a larger number of smaller particles.
Initiator ConcentrationDecrease (typically)Higher initiator levels generate more free radicals, increasing the rate of particle nucleation. However, in some systems with significant coagulation, the opposite trend can be observed. mdpi.com
Monomer to Water RatioIncreaseHigher monomer concentration can lead to increased swelling of particles and potentially larger particle growth. google.com
TemperatureVariableAffects initiator decomposition rate, propagation rate, and surfactant solubility, leading to complex effects on particle size.
Ionic StrengthIncreaseAdded electrolytes can reduce electrostatic repulsion between particles, promoting coagulation and leading to larger average particle sizes.

Research on sodium di-isodecyl sulfosuccinate (SDIDS) has shown that modifying the emulsifier solution, such as by decreasing the co-solvent (alcohol) content, can lead to a decrease in the resulting polymer particle size. researchgate.net While direct studies on dicyclohexyl sodium sulfosuccinate are sparse, these general principles and related findings suggest that particle size can be manipulated by adjusting formulation and process variables.

Dicyclohexyl sodium sulfosuccinate is recognized for its ability to impart excellent stability to polymer dispersions. specialchem.com Surfactants create a protective layer around polymer particles, preventing their coagulation and ensuring the long-term stability of the latex during storage and application. pcc.eu The stabilization can be electrostatic, steric, or a combination of both. As an anionic surfactant, dicyclohexyl sodium sulfosuccinate provides electrostatic stabilization.

The specific benefits imparted by dicyclohexyl sodium sulfosuccinate are highlighted in commercial product literature and patents.

Stabilizing PropertyDescriptionSource
Mechanical StabilityThe latex resists coagulation under mechanical stress (e.g., pumping, mixing, or coating application). This emulsifier provides good mechanical stability. cdn-website.comspecialchem.com
Electrolytic StabilityThe dispersion remains stable upon the addition of electrolytes (salts, pigments, fillers). Dicyclohexyl sodium sulfosuccinate produces dispersions with excellent electrolytic stability and high tolerance for electrolytes. cdn-website.comspecialchem.comsyensqo.com
Water ResistanceFilms cast from the latex exhibit reduced sensitivity to water. This surfactant is noted for imparting excellent water resistance to the final polymer film. specialchem.com
AdhesionThe polymer demonstrates strong binding to substrates. Use of this emulsifier imparts good adhesion of the deposited film. specialchem.comsyensqo.com
Filler Loading CapacityAllows for the incorporation of a high amount of fillers or pigments without destabilizing the system. cdn-website.comspecialchem.com

This robust stabilizing action makes dicyclohexyl sodium sulfosuccinate a valuable component in formulations for demanding applications like coatings and adhesives. researchgate.net

Copolymerization is the process of polymerizing two or more different types of monomers, allowing for the creation of polymers with tailored properties. Dicyclohexyl sodium sulfosuccinate has been successfully used as the primary emulsifier in such systems.

A notable example is its use in the emulsion polymerization of latex binder compositions for applications like carpet backing. A patent describes a process for copolymerizing conjugated dienes and vinyl-substituted aromatic monomers using dicyclohexyl sodium sulfosuccinate (Aerosol A196) as a key surfactant. google.com

Example: Styrene-Butadiene Copolymerization google.com
ComponentRole
Styrene, ButadieneMonomers
Itaconic AcidFunctional Monomer
Sodium Dicyclohexyl Sulfosuccinate (Aerosol A196)Anionic Surfactant
Alkylated Disulfonated Diphenyl Oxide SurfactantAnionic Surfactant
Potassium PersulfateInitiator
t-Dodecyl MercaptanChain Transfer Agent

In this study, the use of dicyclohexyl sodium sulfosuccinate in the surfactant system resulted in a high monomer-to-polymer conversion rate (99%) and very low levels of coagulum, demonstrating its efficacy in stabilizing complex copolymerization reactions. google.com This outcome was superior to that achieved with other common surfactants like sodium dodecyl sulfate (B86663) under similar conditions. google.com

Microemulsion Polymerization Research

Microemulsion polymerization involves polymerizing a monomer within a thermodynamically stable, transparent, and isotropic oil-in-water or water-in-oil microemulsion. This technique can produce nanoparticles with unique morphologies and properties.

Extensive research has been conducted on the use of sulfosuccinates in microemulsion systems, with a primary focus on sodium bis(2-ethylhexyl) sulfosuccinate (DOSS or Aerosol OT). diva-portal.org Studies have explored the phase behavior of DOSS and its ability to form microemulsions suitable for polymerization. diva-portal.org However, specific research detailing the use of dicyclohexyl sodium sulfosuccinate in microemulsion polymerization is not prominent in the reviewed scientific literature. The different hydrophobic character of the dicyclohexyl groups compared to the 2-ethylhexyl groups would likely result in different phase behavior and microemulsion domains.

Role in the Synthesis of Functional Polymeric Materials

The choice of emulsifier can directly contribute to the functional properties of the final polymer. The use of dicyclohexyl sodium sulfosuccinate has been shown to yield materials with enhanced performance characteristics. For example, its application in latex binders results in polymers with excellent water resistance and improved adhesion, which are critical functionalities for coatings and adhesives. specialchem.comsyensqo.com Furthermore, its use has been linked to achieving superior wet rub resistance in paper coating applications. researchgate.net

A more advanced approach to creating functional materials involves the use of polymerizable surfactants, or "surfmers." These molecules contain a polymerizable group (like a double bond) that allows them to covalently bond to the polymer backbone during polymerization. nih.gov Research into polymerizable sulfosuccinates derived from sodium bis(2-ethylhexyl) sulfosuccinate (AOT) has shown that this method can produce functional materials, such as fire-resistant copolymers. nih.gov While studies specifically employing a polymerizable version of dicyclohexyl sodium sulfosuccinate were not found, this area of research highlights a pathway for creating advanced functional polymers where the surfactant is permanently locked into the material, preventing migration and enhancing long-term properties.

Application as a Dispersant in Nanomaterial Synthesis and Stabilization (e.g., Graphene Dispersions)

The effective dispersion of nanomaterials in liquid media is crucial for their synthesis and application, as it prevents agglomeration and ensures uniform properties. Anionic surfactants, such as sulfosuccinates, are often employed for this purpose. They adsorb onto the surface of nanoparticles, creating electrostatic and steric repulsion between them, which leads to stable dispersions.

In the context of carbon nanomaterials like graphene and carbon nanotubes (CNTs), surfactants are vital for overcoming the strong van der Waals forces that cause them to bundle together in aqueous solutions. The hydrophobic tails of the surfactant molecules interact with the non-polar surface of the graphene, while the hydrophilic heads extend into the water, creating a stabilizing layer. Although specific studies detailing the use of Dicyclohexyl sodium sulfosuccinate for graphene dispersion are not widely available, the general principles of using anionic surfactants are well-established. For instance, surfactants like sodium dodecyl sulfate (SDS) and sodium dodecyl benzene (B151609) sulfonate (SDBS) have been commonly used to disperse CNTs and graphene. sci-hub.red The bulky dicyclohexyl groups of Dicyclohexyl sodium sulfosuccinate could potentially offer significant steric hindrance, which may enhance the stability of such dispersions.

The effectiveness of a surfactant as a dispersant can be evaluated by measuring the concentration of the dispersed nanomaterial over time. A stable dispersion will maintain a high concentration with minimal sedimentation.

Table 1: Comparison of Anionic Surfactants for Nanomaterial Dispersion (Hypothetical Data)

SurfactantNanomaterialInitial Concentration (mg/mL)Concentration after 24h (mg/mL)Dispersion Stability (%)
Dicyclohexyl sodium sulfosuccinateGraphene1.00.880
Sodium Dodecyl Sulfate (SDS)Graphene1.00.660
Sodium CholateGraphene1.00.990

This table presents hypothetical data for illustrative purposes, as specific experimental results for Dicyclohexyl sodium sulfosuccinate in this application are not readily found in the searched literature.

Surface Modification of Materials through Dicyclohexyl Sodium Sulfosuccinate Adsorption

The adsorption of surfactants onto the surfaces of materials can significantly alter their properties, such as wettability, adhesion, and biocompatibility. Dicyclohexyl sodium sulfosuccinate can be used to modify the surface of various substrates, including polymers and inorganic materials. nih.gov The adsorption process is driven by the interactions between the surfactant molecules and the material surface. For a non-polar surface, the hydrophobic cyclohexyl groups would likely adsorb onto the surface, leaving the polar sulfonate groups oriented towards the surrounding medium, thereby increasing the surface's hydrophilicity.

This surface modification can be a critical step in many applications. For example, in the field of polymer chemistry, modifying the surface of a hydrophobic polymer can improve its compatibility with other, more polar materials, or enhance its performance in aqueous environments. The extent of surface modification depends on factors such as the concentration of the surfactant, the nature of the substrate, and the temperature.

The adsorption behavior is often characterized by an adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the solution at a constant temperature.

Table 2: Adsorption Characteristics of Dicyclohexyl Sodium Sulfosuccinate on Different Polymer Surfaces (Hypothetical Data)

Polymer SurfaceSurfactant Concentration (mmol/L)Amount Adsorbed (mg/g)Contact Angle (°) Before AdsorptionContact Angle (°) After Adsorption
Polystyrene51.29075
Poly(methyl methacrylate)50.87060
Polyethylene51.59580

This table contains hypothetical data to illustrate the concept of surface modification, as specific experimental data for Dicyclohexyl sodium sulfosuccinate is not available in the provided search results.

Applications in Colloid and Interfacial Engineering Research

Emulsification Studies in Oil-Water and Other Immiscible Systems

This compound is an effective emulsifying agent used to facilitate the mixing of otherwise immiscible liquids like oil and water. alfa-chemistry.com It is particularly noted in technical literature under the trade name Aerosol® A-196 as an excellent emulsifier for styrene-butadiene emulsions. specialchem.com Its ability to form micelles, which encapsulate hydrophobic substances, is a key mechanism for creating and stabilizing these systems.

Research and technical data show that dicyclohexyl sodium sulfosuccinate (B1259242) imparts significant stability to the emulsions it forms. Emulsions created with this surfactant exhibit good mechanical stability and excellent electrolytic stability, meaning they can withstand physical stress and the presence of salts without breaking. specialchem.comsyensqo.com Furthermore, it provides excellent water resistance and adhesion for the resulting polymer films, a crucial property in coatings and adhesives. specialchem.comsyensqo.com It has been described as a surfactant with a high critical micelle concentration (CMC), which suggests it may be used as a post-additive without significantly altering the system's surface tension. syensqo.com

The following table summarizes the key stability characteristics imparted by Dicyclohexyl Sodium Sulfosuccinate to emulsion systems.

Table 1: Emulsion Stability Properties

Property Description Source(s)
Mechanical Stability Emulsions can resist physical stress and agitation. specialchem.com
Electrolytic Stability Dispersions maintain stability in the presence of electrolytes. specialchem.comsyensqo.com
Water Resistance Imparts resistance to water in the final film. specialchem.com

| Adhesion | Promotes good adhesion of the deposited film to its substrate. | syensqo.com |

Factors Influencing Emulsion Formation and Breakdown

Several factors related to Dicyclohexyl sodium sulfosuccinate influence the formation and stability of emulsions.

Concentration: As with all surfactants, its concentration is a critical factor. It has a high critical micelle concentration, which influences its behavior and efficiency as an emulsifier. syensqo.com The ability to function as a sole emulsifier in some systems indicates its high efficiency at appropriate concentrations. syensqo.com

Foaming Properties: In the context of emulsion polymerization, it is valued as an excellent low-foaming surfactant. specialchem.comsyensqo.com This is advantageous in processes where excess foam can cause production issues.

Chemical Environment: The compound is an ester and may be susceptible to hydrolysis under highly acidic or alkaline conditions, which would affect emulsion stability. spakorgochem.in

Dispersion and Wetting Agent Research

The compound is utilized as a dispersing and wetting agent in various applications. alfa-chemistry.com

Dicyclohexyl sodium sulfosuccinate is used to create dispersions of solid particles in liquids. alfa-chemistry.com A key finding from research on its commercial form, Aerosol® A-196, is its ability to produce dispersions that exhibit excellent electrolytic stability. specialchem.comsyensqo.com This makes it suitable for systems containing salts or other electrolytes where other dispersing agents might fail.

As a wetting and permeating agent, this sulfosuccinate facilitates the contact between a liquid and a solid surface. alfa-chemistry.com While detailed studies on specific substrates are not widely published, its known properties suggest its utility in these areas. For instance, its ability to impart good adhesion of a deposited film to its substrate is a valuable property for pigment-containing coatings. syensqo.com It has also been classified specifically as a wetting agent for non-aqueous systems. epa.gov

The following table outlines the researched functions of Dicyclohexyl Sodium Sulfosuccinate as a surface-active agent.

Table 2: Functional Applications in Research

Function Application Area Key Characteristic Source(s)
Emulsifier Styrene-Butadiene Emulsions Produces emulsions with high mechanical and electrolytic stability. specialchem.comsyensqo.com
Dispersing Agent Pigment/Particle Dispersions Creates dispersions with excellent electrolytic stability. alfa-chemistry.comspecialchem.comsyensqo.com
Wetting Agent Coatings, Non-Aqueous Systems Promotes adhesion to substrates; effective in non-aqueous media. alfa-chemistry.comsyensqo.comepa.gov

| Hydrotrope | Cosmetics, Formulations | Increases the solubility of other components in a formulation. | alfa-chemistry.comnih.gov |

Foam Generation and Stabilization Studies

The foaming properties of dicyclohexyl sodium sulfosuccinate appear to be highly application-dependent. In the context of industrial processes like emulsion polymerization, it is specifically designated as an "excellent low-foaming surfactant." specialchem.comsyensqo.com This characteristic is beneficial for minimizing process disruptions caused by excess foam.

Interfacial Phenomena in Advanced Separations and Extractions (e.g., Reverse Micelles)

The application of dicyclohexyl sodium sulfosuccinate in the realm of colloid and interfacial engineering, specifically concerning advanced separation and extraction techniques like those involving reverse micelles, is not extensively documented in publicly available research. However, the principles of its function can be understood by examining the behavior of its close structural analog, sodium bis(2-ethylhexyl) sulfosuccinate (AOT). AOT is a widely studied anionic surfactant known for its ability to form reverse micelles in nonpolar solvents, which are instrumental in various separation processes. scispace.com Reverse micelles are nanometer-sized water droplets dispersed in a continuous organic phase, stabilized by a surfactant layer at the oil-water interface. nih.gov This unique structure allows for the solubilization of hydrophilic molecules, such as proteins, in the aqueous core, facilitating their separation and extraction. nih.govnih.gov

The efficiency of these separation processes is governed by the interfacial phenomena at the boundary of the reverse micelle. The transfer of a target molecule, like a protein, from a bulk aqueous phase into the reverse micellar water pool is primarily driven by electrostatic interactions between the charged headgroups of the surfactant and the surface charge of the protein. scispace.comnih.gov Factors such as the pH and ionic strength of the aqueous phase can be manipulated to control these interactions and, consequently, the extraction efficiency. scispace.comnih.gov

Detailed Research Findings on AOT Reverse Micellar Systems

The process involves two main steps: forward extraction, where the protein is transferred from an aqueous solution into the reverse micelle, and backward extraction, where the protein is recovered from the micelles into a fresh aqueous phase. nih.gov The conditions for these two steps are often different. For example, while forward extraction might be favored at a particular pH and ionic strength, altering these parameters can facilitate the release of the protein during backward extraction.

Studies on the extraction of specific proteins like cytochrome b5 have shown that the process is controlled by an electrostatic mechanism. nih.gov The efficiency of back-extraction can be influenced by factors that affect the size of the water pool within the reverse micelle, such as high salt concentrations and low temperatures. nih.gov These conditions can lead to a stronger interaction between the protein and the surfactant, making the release more challenging. nih.gov

Another innovative approach is the use of solid-liquid extraction with reverse micelles for protein refolding. Denatured proteins can be solubilized directly from a solid state into AOT reverse micelles, a method that has been shown to be more efficient than traditional liquid-liquid extraction. scite.ai This technique also demonstrates advantages for refolding proteins at higher concentrations where aggregation might otherwise be an issue. scite.ai

The stability and properties of the reverse micelles themselves are also a subject of study. The critical micelle concentration (CMC), which is the concentration of surfactant above which micelles form, is a key parameter. ekb.eg For AOT, the CMC and thermodynamic properties of micellization have been shown to be influenced by temperature and the presence of other molecules. ekb.egepa.gov

The table below summarizes findings related to the extraction of various proteins using AOT reverse micellar systems, illustrating the impact of different experimental conditions on extraction efficiency.

ProteinSurfactant SystemKey FindingsReference
Lysozyme, Trypsin, PepsinAOT/isooctaneExtraction is efficient for low-molecular-mass proteins and is influenced by pH and ionic concentration. nih.gov
Recombinant Cytochrome b5AOT/octaneExtraction is controlled by an electrostatic mechanism. Back-extraction is affected by salt concentration and temperature. nih.gov
RNase A (denatured)AOTSolid-liquid extraction into reverse micelles facilitates efficient protein refolding. scite.ai

The following table presents data on the critical aggregation concentrations for AOT (referred to as DOSS in the source) and a related surfactant, NaDEHP, which are used to form pseudostationary phases in micellar electrokinetic chromatography, another advanced separation technique.

SurfactantCritical Aggregation Concentration (mM)Partial Specific Volume (mL/g)Reference
Sodium di(2-ethylhexyl) sulfosuccinate (DOSS)1.800.8371 nih.gov
Sodium di(2-ethylhexyl) phosphate (B84403) (NaDEHP)5.120.9003 nih.gov

These findings on AOT provide a strong indication of the potential utility of dicyclohexyl sodium sulfosuccinate in similar applications, owing to their structural similarities as dialkyl sodium sulfosuccinates.

Advanced Analytical Characterization in Dicyclohexyl Sodium Sulfosuccinate Research

Spectroscopic Techniques for Molecular and Aggregation Structure Elucidation

Spectroscopic methods are fundamental in providing insights into the molecular framework of dicyclohexyl sodium sulfosuccinate (B1259242) and its behavior in forming aggregates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of dicyclohexyl sodium sulfosuccinate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the molecule, respectively.

While specific research literature detailing the complete NMR spectral assignment for dicyclohexyl sodium sulfosuccinate is not abundant, predictions and comparisons with similar sulfosuccinate structures are informative. For instance, the proton NMR (¹H NMR) spectrum is expected to show characteristic signals for the protons on the cyclohexyl rings and the succinate (B1194679) backbone. The chemical shifts of these protons are influenced by their neighboring functional groups. Similarly, the ¹³C NMR spectrum would reveal distinct peaks for the carbonyl carbons of the ester groups, the carbons of the cyclohexyl rings, and the carbons in the succinate chain, including the one bonded to the sulfonate group.

Interaction studies using 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide insights into the spatial proximity of different parts of the molecule, which is particularly useful for understanding its conformation in solution and how individual molecules pack together in aggregates. For related compounds like sodium dioctyl sulfosuccinate (AOT), ¹H NMR and 2D NOESY spectroscopy have been effectively used to study their aggregation behavior in various solvents, revealing how these surfactants self-assemble. rsc.org

| Predicted NMR Data for Dicyclohexyl Sodium Sulfosuccinate | | :--- | :--- | | Nucleus | Predicted Chemical Shift Range (ppm) | | ¹H (Cyclohexyl) | 1.0 - 2.0 | | ¹H (Succinate CH₂) | 2.5 - 3.0 | | ¹H (Succinate CH) | 3.5 - 4.0 | | ¹³C (Cyclohexyl) | 25 - 75 | | ¹³C (Succinate) | 30 - 55 | | ¹³C (Carbonyl) | 170 - 175 |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in dicyclohexyl sodium sulfosuccinate and studying intermolecular interactions. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key functional groups that can be identified include:

C=O stretching of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹.

S=O stretching of the sulfonate group, which is expected to show strong absorption bands.

C-O stretching of the ester linkages.

C-H stretching and bending vibrations of the cyclohexyl and succinate moieties.

Changes in the position and shape of these absorption bands can indicate interactions, such as hydrogen bonding, between the surfactant molecules and the solvent, or between the molecules themselves within an aggregate.

| Characteristic FTIR Absorption Bands for Dicyclohexyl Sodium Sulfosuccinate | | :--- | :--- | | Functional Group | Typical Wavenumber (cm⁻¹) | | C=O (Ester) | ~1735 | | S=O (Sulfonate) | ~1210 and ~1050 | | C-O (Ester) | ~1170 | | C-H (Aliphatic) | 2850-2950 (stretching), 1450 (bending) |

UV-Visible and fluorescence spectroscopy are sensitive techniques used to study the aggregation behavior of surfactants, including the determination of the critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to form micelles in a solution.

These methods often employ probe molecules whose spectral properties change upon moving from a polar aqueous environment to the nonpolar interior of a micelle.

UV-Visible Spectroscopy : A dye can be used as a probe. A shift in the absorption maximum of the dye indicates its partitioning into the micelles. A plot of this shift against the surfactant concentration will show a distinct break at the CMC.

Fluorescence Spectroscopy : This is a highly sensitive method for CMC determination. rsc.org A fluorescent probe, such as pyrene (B120774), is often used. The ratio of the intensities of certain vibronic peaks in the pyrene emission spectrum (the I₁/I₃ ratio) is sensitive to the polarity of the probe's microenvironment. ncku.edu.tw A sharp decrease in this ratio signifies the formation of the nonpolar micellar core, and the inflection point of the plot of I₁/I₃ versus surfactant concentration corresponds to the CMC. ncku.edu.tw

While specific CMC values for dicyclohexyl sodium sulfosuccinate are not widely reported in the literature, studies on similar surfactants demonstrate the utility of these techniques. digitellinc.comnih.gov

Scattering Techniques for Colloidal Systems Characterization

Scattering techniques are essential for determining the size, shape, and morphology of the aggregates formed by dicyclohexyl sodium sulfosuccinate in solution.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and micelles in a suspension. It works by analyzing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, leading to more rapid fluctuations.

The Stokes-Einstein equation is used to relate the diffusion coefficient of the particles to their hydrodynamic radius. DLS can provide information on the average particle size, the polydispersity index (a measure of the broadness of the size distribution), and the presence of multiple particle populations. For surfactants, DLS is particularly useful for measuring the size of micelles and observing how their size changes with concentration, temperature, or the addition of other substances. muser-my.commalvernpanalytical.com

| Typical DLS Parameters for Micellar Characterization | | :--- | :--- | | Parameter | Information Provided | | Z-Average Diameter | Intensity-weighted mean hydrodynamic size | | Polydispersity Index (PDI) | Measure of the width of the size distribution | | Size Distribution by Intensity/Volume/Number | Provides a graphical representation of the different size populations present |

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the shape, size, and internal structure of colloidal aggregates like micelles and vesicles on the nanometer scale.

SANS involves the scattering of neutrons and is sensitive to the scattering length density of the nuclei. A key advantage of SANS is the ability to use contrast variation by substituting hydrogen with deuterium (B1214612) in the solvent or the surfactant molecules. This allows for the selective highlighting of different parts of the aggregate structure.

Together, SAXS and SANS can provide a comprehensive picture of the morphology of dicyclohexyl sodium sulfosuccinate aggregates, including whether they form spherical or cylindrical micelles, or more complex structures like vesicles or lamellar phases. While specific SAXS and SANS studies on dicyclohexyl sodium sulfosuccinate are scarce, research on analogous systems demonstrates the capability of these techniques to resolve detailed structural information. nih.gov

Microscopy Techniques for Interfacial and Particle Morphology

The morphological characteristics of dicyclohexyl sodium sulfosuccinate, whether in a dispersed phase or as self-assembled nanostructures, are critical to its function in various applications. Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide invaluable insights into these structures at the micro and nano-scale.

Scanning Electron Microscopy (SEM) for Dispersed Phase Visualization

Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology of solid materials. In the context of dicyclohexyl sodium sulfosuccinate, SEM is particularly useful for characterizing the size, shape, and texture of its particles when prepared as a solid dispersion.

Research on related dialkyl sulfosuccinate compositions has utilized SEM to determine the morphology and size of particles produced by different drying methods. For instance, particulate solid compositions of dialkyl sulfosuccinates blended with a water-soluble polymer have been analyzed by SEM to confirm their microstructure. These studies reveal that the manufacturing process significantly influences the final particle morphology.

For example, spray drying typically yields spherical primary particles. google.comgoogle.com In contrast, drum drying processes result in the formation of irregularly shaped flakes. google.comgoogle.com SEM analysis provides precise measurements of these structures, which is crucial for quality control and for understanding how the physical form of the surfactant will impact its performance as a dispersing or wetting agent.

Table 1: SEM Findings on Dialkyl Sulfosuccinate Particle Morphology google.comgoogle.com
Drying MethodResulting Particle MorphologySize Range (as determined by SEM)
Spray DryingSpherical Primary Particles1 to 50 micrometers in diameter
Drum DryingIrregular Flakes1 to 100 micrometers in thickness

In one study, the morphology of dioctyl sodium sulfosuccinate (DOSS), a closely related surfactant, was examined using SEM, revealing a flaky and thin structure with numerous macropores. nih.gov This porous nature was identified as a key factor in its lightweight characteristics and performance in demulsification. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy offers higher resolution than SEM, making it the ideal technique for analyzing the internal structure and morphology of nanoscale materials. researchgate.net For surfactants like dicyclohexyl sodium sulfosuccinate, TEM is instrumental in visualizing the self-assembled nanostructures they form in solution, such as micelles, vesicles, or other aggregates. hubspot.netnih.gov

The study of these nanostructures is fundamental to understanding the surfactant's interfacial activity. The process of preparing a sample for TEM analysis is critical and involves depositing a dilute suspension of the nanostructures onto a support grid, followed by evaporation of the solvent. researchgate.net

While direct TEM studies on dicyclohexyl sodium sulfosuccinate are not widely published, research on analogous sulfosuccinates like bis(2-ethylhexyl)sodium sulfosuccinate (AOT) confirms their ability to form aggregates such as vesicles. nih.gov The characterization of such nanostructures by TEM would involve identifying their shape (e.g., spherical, lamellar), size distribution, and any internal features. This information is vital for applications where the specific type of aggregate influences the formulation's stability or delivery capabilities.

Chromatographic and Mass Spectrometric Methods for Purity and Derivative Analysis (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual chemical species within a mixture. For dicyclohexyl sodium sulfosuccinate, LC-MS is crucial for assessing its purity, identifying any synthesis-related impurities or degradation products, and analyzing its derivatives.

The high sensitivity and specificity of LC-MS allow for the detection of trace-level components. In the analysis of dicyclohexyl sulfosuccinate, a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer can be employed. The data from such an analysis provides precise mass-to-charge ratio (m/z) measurements of the parent ion and its fragments, enabling confident identification.

Detailed mass spectrometric data for dicyclohexyl sulfosuccinate is available in public databases, providing a reference for its characterization. nih.gov

Table 2: LC-MS Parameters for Dicyclohexyl Sulfosuccinate Analysis nih.gov
ParameterValue/Description
Instrument TypeLC-ESI-QTOF
Ionization ModePositive (ESI)
ColumnAcclaim RSLC C18 (2.2 µm, 2.1x100mm)
Collision Energy10 eV and 40 eV
Precursor m/z363.1472
Precursor Adduct[M+H]+
Retention Time9.679 min (at 10 eV), 14.231 min (at 40 eV)

The methodology for analyzing related sulfosuccinate surfactants, such as dioctyl sodium sulfosuccinate (DOSS), often involves a rapid extraction procedure followed by LC-MS/MS analysis. nih.gov This approach has been successfully used to quantify DOSS in various complex matrices, demonstrating the robustness of chromatographic methods for this class of compounds. nih.govresearchgate.net

Surface Sensitive Analytical Techniques (e.g., Tensiometry, Quartz Crystal Microbalance with Dissipation Monitoring)

The primary function of dicyclohexyl sodium sulfosuccinate as a surfactant is to modify interfacial properties. Surface-sensitive techniques are therefore essential for quantifying its performance and understanding its behavior at interfaces.

Tensiometry

Tensiometry measures surface tension, a key indicator of a surfactant's efficiency. The addition of a surfactant to a liquid, typically water, lowers its surface tension. The concentration at which micelles begin to form, known as the critical micelle concentration (CMC), is a fundamental property of any surfactant and is determined by measuring surface tension as a function of surfactant concentration.

Studies on various sulfosuccinate surfactants demonstrate their strong surface activity. researchgate.net For instance, the equilibrium surface tension (γeq) for several sulfosuccinates falls within the range of 25–32 mN/m. researchgate.net Dynamic surface tension measurements, often performed using the maximum bubble pressure method, provide insights into the kinetics of surfactant adsorption to the interface. researchgate.net Research on sodium dioctyl sulfosuccinate (AOT) has extensively used tensiometry to investigate its interfacial behavior in various solvent systems. acs.org These studies measure the change in surface tension with increasing AOT concentration to determine properties like the CMC. acs.org

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a sensor surface. biolinscientific.com It is an invaluable tool for studying the adsorption of surfactants like dicyclohexyl sodium sulfosuccinate onto various solid surfaces. researchgate.net

In a typical QCM-D experiment, the sensor is first exposed to a buffer solution to establish a baseline. Then, a solution containing the surfactant is introduced, and the adsorption process is monitored in real time by recording changes in frequency (Δf) and dissipation (ΔD). The change in frequency corresponds to the mass of the adsorbed layer (including coupled solvent), while the change in dissipation provides information about the viscoelasticity or "softness" of the layer. biolinscientific.com

While specific QCM-D studies on dicyclohexyl sodium sulfosuccinate are not prevalent, the technique has been widely applied to other surfactants to characterize their adsorption kinetics, the amount of adsorbed material, and the structural properties of the resulting film. hubspot.netbiolinscientific.com

Table 3: Representative Data from QCM-D Analysis of Surfactant Adsorption biolinscientific.com
Measured ParameterInformation ObtainedTypical Observation
Frequency Change (Δf)Adsorbed mass (surfactant + coupled solvent)A decrease in frequency indicates mass adsorption.
Dissipation Change (ΔD)Viscoelastic properties (softness/rigidity) of the adsorbed layerAn increase in dissipation indicates the formation of a soft, viscoelastic layer.
Adsorption KineticsRate of surfactant binding to the surfaceThe time taken to reach a stable frequency and dissipation signal.
Layer ThicknessCalculated from the adsorbed massProvides an estimate of the thickness of the surfactant film.

This technique allows for the detailed analysis of how factors like concentration, temperature, and substrate material affect the formation of surfactant layers, providing crucial insights for applications in coatings, cleaning, and biomaterials. ncsu.edu

Theoretical and Computational Investigations of Dicyclohexyl Sodium Sulfosuccinate

Molecular Dynamics Simulations of Dicyclohexyl Sodium Sulfosuccinate (B1259242) in Solvents and at Interfaces

Molecular dynamics (MD) simulations are powerful tools for examining the dynamic behavior of surfactant molecules in various environments. mdpi.com For surfactants like DCHSS, MD simulations can reveal how they interact with solvent molecules, aggregate, and behave at interfaces such as oil-water or air-water.

Simulations of the analogous DOSS in aqueous and non-polar solvents have provided detailed pictures of its self-assembly. rsc.orgnih.govresearchgate.net In non-polar solvents like dodecane (B42187), DOSS is known to form reverse micelles. rsc.orgnih.gov MD simulations can elucidate the structure and stability of these aggregates. For instance, simulations of DOSS in a vacuum have shown that even a small number of molecules (e.g., up to 20) will form reverse micelle-like structures where the polar headgroups and sodium counterions form a compact core, shielded from the non-polar environment by the hydrophobic tails. unibs.itnih.govnih.gov

When placed in a polar solvent like water, DCHSS molecules would be expected to orient themselves to minimize the unfavorable contact between their hydrophobic cyclohexyl tails and water. MD simulations can track this process, showing the migration of surfactant monomers to the air-water interface or their aggregation into micelles above the critical micelle concentration (CMC).

At an oil-water interface, simulations can model the partitioning and orientation of DCHSS molecules. It is anticipated that the sulfonate headgroup would anchor in the aqueous phase, while the dicyclohexyl tails would extend into the oil phase, leading to a reduction in interfacial tension. MD studies on DOSS have quantified the potential energy barrier for the translocation of surfactant molecules between different layers of a lamellar structure, providing insights into the dynamics of these systems. researchgate.net Similar simulations for DCHSS would be invaluable for understanding its behavior in emulsion systems.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Analogous Sulfosuccinate Surfactants (DOSS)

ParameterValue/ObservationSimulation SystemReference
Aggregation Number (Nagg) ~8DOSS in dodecane (reverse micelle) nih.gov
Aggregate Structure Elongated, flat ellipsoidDOSS in vacuum unibs.itnih.gov
Core Composition Compact, solid-like with cations and polar headsDOSS in vacuum unibs.it
Interlayer Translocation Energy Barrier ~100-120 kJ/molDOSS/water lamellar system researchgate.net
Reverse Micelle Formation Spontaneous formationDOSS in hydrocarbon solvents rsc.org

This table presents data for Dioctyl sodium sulfosuccinate (DOSS) as an analogue for Dicyclohexyl sodium sulfosuccinate.

Computational Modeling of Micellar Formation and Structure

The formation of micelles is a hallmark of surfactant behavior. Computational modeling, particularly using techniques like Dissipative Particle Dynamics (DPD), can simulate the self-assembly of surfactants into micelles and other aggregate structures over larger length and time scales than traditional MD. researchgate.net

For DCHSS, the critical micelle concentration (CMC) is a key parameter that could be predicted computationally. The CMC is the concentration above which micelles spontaneously form. wikipedia.org While experimental determination is common, dataphysics-instruments.com computational approaches can provide a theoretical value and offer insights into the factors influencing it. For comparison, the experimental CMC for DOSS in water is approximately 1.80 mM. nih.gov Given the bulkier and more rigid nature of the cyclohexyl groups compared to 2-ethylhexyl groups, it is plausible that the packing parameters and, consequently, the CMC of DCHSS would differ.

Modeling studies on DOSS have shown that the type of aggregate formed is highly dependent on the solvent environment. rsc.orgnih.govrsc.org In hydrophobic solvents, small reverse micelles are typical, whereas in water, lamellar or other micellar structures are formed. rsc.orgnih.gov Computational models for DCHSS would likely predict similar solvent-dependent behavior. The models can provide detailed structural information about the micelles, such as:

Aggregation Number: The average number of surfactant molecules in a micelle.

Micelle Shape: Whether the micelles are spherical, ellipsoidal, or cylindrical.

Core and Corona Dimensions: The size of the hydrophobic core and the thickness of the hydrophilic shell.

Counterion Binding: The degree to which the sodium counterions are associated with the micelle surface.

Coarse-grained simulations are particularly well-suited for predicting CMCs in complex surfactant mixtures and can capture the cooperative effects in micelle formation. nih.gov Such models could be applied to formulations containing DCHSS to predict their aggregation behavior.

Simulation of Dicyclohexyl Sodium Sulfosuccinate Adsorption and Interfacial Behavior

The primary function of many surfactants, including DCHSS, is to act at interfaces, reducing surface or interfacial tension. Computational simulations are essential for understanding the molecular-level details of surfactant adsorption.

Simulations using MD or Monte Carlo methods can model the air-water or oil-water interface and the process of DCHSS molecules adsorbing onto it. These simulations can calculate key thermodynamic and structural parameters:

Surface Excess Concentration (Γ): The concentration of the surfactant at the interface relative to the bulk solution. This is a measure of how effectively the surfactant populates the interface.

Area per Molecule (Amin): The average area occupied by a single surfactant molecule at the interface. This is related to the packing density.

Interfacial Thickness: The width of the transition region between the two bulk phases, as modified by the surfactant layer.

For the analogous DOSS, thermodynamic studies have shown that adsorption at the interface is often more spontaneous than micelle formation, as indicated by more negative Gibbs free energy of adsorption (ΔG°ads) compared to the Gibbs free energy of micellization (ΔG°m). ekb.eg Simulations can probe the energetic and entropic contributions to these free energies. The adsorption process itself can be modeled to understand its kinetics, often analyzed using models like the Ward–Tordai equation to determine if the process is diffusion-controlled or involves an activation energy barrier. researchgate.net Studies on other sulfosuccinates show that the adsorption mechanism can be diffusion-controlled at short times, with evidence of an activated process at longer times. researchgate.net

Predictive Modeling of Polymerization Kinetics and Particle Size Distribution in Emulsion Systems

Dicyclohexyl sodium sulfosuccinate is used as an emulsifier in emulsion polymerization processes. researchgate.net Predictive modeling plays a crucial role in understanding and optimizing these complex multiphase systems. The models aim to predict key outcomes such as polymerization kinetics (rate of monomer conversion) and the final particle size distribution (PSD) of the polymer latex.

A comprehensive model for emulsion polymerization must account for several interconnected phenomena:

Particle Nucleation: The formation of new polymer particles. In systems using surfactants like DCHSS, this primarily occurs through micellar nucleation, where initiator radicals enter surfactant micelles swollen with monomer.

Particle Growth: The growth of existing particles via polymerization of monomer that diffuses from monomer droplets through the aqueous phase.

Radical Entry and Exit: The rate at which free radicals enter the polymer particles from the aqueous phase and exit from them.

Termination Reactions: The termination of growing polymer chains within the particles.

Quantum Chemical Calculations of Dicyclohexyl Sodium Sulfosuccinate Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic structure and reactivity of molecules. For a molecule like Dicyclohexyl sodium sulfosuccinate, these methods can provide fundamental insights that are not accessible through classical simulations or experiments.

Although specific quantum chemical studies on DCHSS are not prominent in the literature, the types of investigations that could be performed include:

Molecular Orbital Analysis: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential Mapping: Visualizing the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would highlight the reactive sites, such as the negatively charged sulfonate group and the carbonyl oxygen atoms.

Calculation of Reaction Energetics: Modeling potential chemical reactions, such as hydrolysis of the ester linkages or oxidation, and calculating the activation energies and reaction enthalpies. This can predict the stability of DCHSS under various conditions. For instance, it can undergo oxidation to form sulfonic acid derivatives or reduction to simpler alcohols and acids.

Interaction with Other Species: Calculating the binding energies between DCHSS and other molecules, such as water, ions, or monomers. This can help in understanding the specific interactions that drive solvation and self-assembly.

These computational methods can complement experimental findings by providing a theoretical basis for the observed chemical behavior and guiding the design of new sulfosuccinate surfactants with tailored properties.

Environmental Research Perspectives and Sustainability Studies

Biodegradation and Abiotic Degradation Pathways of Dicyclohexyl Sodium Sulfosuccinate (B1259242)

The environmental persistence of dicyclohexyl sodium sulfosuccinate is determined by both biological and non-biological degradation processes.

Biodegradation:

The primary mechanism for the environmental breakdown of many surfactants is biodegradation, mediated by microorganisms. For sulfosuccinates, this process is influenced by the chemical structure of the ester groups. Research on a series of alkyl sulfosuccinates has shown that the rate of primary biodegradation is significantly affected by the nature of the alkyl chain.

A key study demonstrated that the substitution of a linear n-hexyl group with a cyclic cyclohexyl group leads to a fourfold decrease in the biodegradation rate. This suggests that the cyclic structure of dicyclohexyl sodium sulfosuccinate may confer greater resistance to microbial degradation compared to its linear alkyl counterparts. The initial step in the biodegradation of alkyl sulfates, a related class of anionic surfactants, involves the enzymatic cleavage of the sulfate (B86663) ester bond by alkylsulfatases, followed by oxidation of the resulting alcohol. mst.dk A similar initial hydrolytic step is likely for sulfosuccinates, with the subsequent degradation of the cyclohexanol (B46403) and succinic acid moieties.

The biodegradation of di-n-hexyl sulfosuccinate, a close structural analog, has been demonstrated using cultures of Comamonas terrigena. While this indicates that microbial breakdown is possible, the reduced rate for the cyclohexyl variant highlights a potential for greater persistence in the environment.

Abiotic Degradation:

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of dicyclohexyl sodium sulfosuccinate in the environment.

Hydrolysis: The ester linkages in sulfosuccinates are susceptible to hydrolysis, particularly under acidic or alkaline conditions. Studies on the closely related dioctyl sodium sulfosuccinate (DOSS) show that it is stable in acid and neutral solutions, but the ester bonds can be hydrolyzed in alkaline solutions. dcfinechemicals.com This process would lead to the formation of cyclohexanol and sodium sulfosuccinate.

Photodegradation: Photodegradation, or the breakdown of molecules by light, is another potential abiotic degradation pathway. Research on DOSS has shown that it can undergo photodegradation when exposed to simulated solar conditions. researchgate.net The process is significantly faster under ultraviolet light. The primary photodegradation product of DOSS was identified as a molecule where one of the octyl groups is replaced by a hydroxyl group. researchgate.net A similar photodegradation pathway can be inferred for dicyclohexyl sodium sulfosuccinate, resulting in the formation of hydroxylated intermediates.

Environmental Fate and Distribution Modeling in Aquatic and Terrestrial Systems

The environmental fate and distribution of a chemical describe its transport and transformation in various environmental compartments. Modeling is a key tool used to predict the concentrations and persistence of chemicals in aquatic and terrestrial systems.

Aquatic Systems: In aquatic environments, the distribution of dicyclohexyl sodium sulfosuccinate will be governed by processes such as sorption to sediment and suspended particles, as well as degradation. Anionic surfactants generally exhibit lower sorption to soil and sediment compared to nonionic and cationic surfactants. beamreach.org However, the hydrophobicity of the cyclohexyl groups may lead to some partitioning to organic matter in sediments. The persistence in the water column will be influenced by the rates of biodegradation and photolysis.

Terrestrial Systems: When released to terrestrial environments, for instance through the application of sludge to land, the mobility of dicyclohexyl sodium sulfosuccinate in soil will be a key factor in its environmental fate. The sorption of anionic surfactants to soil is influenced by factors such as the soil's organic matter content and clay mineralogy. Generally, anionic surfactants are relatively mobile in soils. Their transport can be modeled using parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The persistence in soil will be primarily determined by the rate of biodegradation, which, as noted earlier, may be slower for the dicyclohexyl structure compared to linear alkyl sulfosuccinates.

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals when experimental data is limited. ecetoc.orgosti.govnih.gov These models use the chemical structure to estimate properties like biodegradability, sorption, and toxicity. For dicyclohexyl sodium sulfosuccinate, QSAR models could be employed to estimate its partitioning behavior and persistence in different environmental compartments.

Development of Eco-Friendly Synthesis Routes for Sulfosuccinates

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to reduce their environmental impact. For sulfosuccinates, this includes the use of renewable raw materials and the development of more efficient and less hazardous synthetic processes.

The synthesis of dicyclohexyl sodium sulfosuccinate traditionally involves the reaction of maleic anhydride (B1165640) with cyclohexanol, followed by sulfonation. The development of catalytic systems that improve the efficiency and reduce waste in these steps is an area of ongoing research. Furthermore, exploring the use of bio-based cyclohexanol, derived from renewable feedstocks, could further enhance the sustainability profile of dicyclohexyl sodium sulfosuccinate production.

Comparative Environmental Impact Assessments of Sulfosuccinate Surfactants

Assessing the relative environmental impact of different surfactants is essential for selecting more sustainable alternatives. Such assessments often consider factors like biodegradability, aquatic toxicity, and the potential for bioaccumulation.

Ecotoxicity: The ecotoxicity of sulfosuccinates is another important consideration. Docusate (B154912) sodium (dioctyl sodium sulfosuccinate) has been shown to exhibit toxicity to various aquatic organisms, with EC50 values (the concentration causing an effect in 50% of the test population) in the range of 43-75 mg/L for algae, bacteria, and cyanobacteria. researchgate.net It is plausible that dicyclohexyl sodium sulfosuccinate would exhibit a similar level of toxicity.

The following interactive table summarizes the comparative biodegradation rates of different alkyl sulfosuccinates.

Alkyl GroupRelative Biodegradation Rate
n-ButylLower
n-PentylIntermediate
n-HexylHigher
n-OctylLower than n-Hexyl
Cyclohexyl4x lower than n-Hexyl
n-TridecylMuch lower than n-Hexyl

This data clearly illustrates the impact of the alkyl structure on the biodegradability of sulfosuccinates, with the cyclohexyl group significantly reducing the rate of degradation.

Future Research Directions and Emerging Academic Applications

Advanced Design of Dicyclohexyl Sodium Sulfosuccinate (B1259242) Analogues for Specific Research Needs

Future research could strategically focus on the synthesis of dicyclohexyl sodium sulfosuccinate analogues to meet specific scientific demands. The cyclohexyl groups offer a unique structural motif compared to the linear or branched alkyl chains of other sulfosuccinates. By modifying these cyclic structures—for instance, by introducing different functional groups or altering their stereochemistry—researchers could fine-tune the surfactant's properties.

Potential research avenues include:

Varying Lipophilicity: Introducing substituents onto the cyclohexyl rings could systematically alter the hydrophile-lipophile balance (HLB), leading to analogues tailored for specific emulsion or dispersion systems.

Introducing Responsive Moieties: Functionalizing the cyclohexyl groups with stimuli-responsive units (e.g., pH-sensitive amines or light-sensitive azobenzenes) could pave the way for "smart" surfactants that change their aggregation behavior on demand.

Enhancing Biocompatibility: Creating analogues with enhanced biocompatibility could open doors for applications in drug delivery or as excipients in pharmaceutical formulations, moving beyond their current use in cosmetics.

A systematic study of these analogues would be crucial to building a comprehensive understanding of structure-property relationships.

Exploration of Dicyclohexyl Sodium Sulfosuccinate in Novel Soft Matter Systems

The unique geometry of the dicyclohexyl groups suggests that this surfactant could form novel self-assembled structures in solution, distinct from those of its straight-chain counterparts. While dioctyl sodium sulfosuccinate is well-known for forming reverse micelles in nonpolar solvents, the bulkier, more rigid cyclohexyl groups of dicyclohexyl sodium sulfosuccinate might lead to different packing parameters and, consequently, different aggregate morphologies.

Future explorations in soft matter could investigate:

Complex Fluid Formulations: The compound's potential in forming and stabilizing complex fluid systems like microemulsions, liquid crystals, or vesicular dispersions remains largely uncharted. Research could focus on mapping the phase behavior of dicyclohexyl sodium sulfosuccinate in various solvents and with different additives.

Interfacial Phenomena: A deeper understanding of how dicyclohexyl sodium sulfosuccinate behaves at liquid-liquid and solid-liquid interfaces is needed. Its rigid cyclic groups could impart unique interfacial properties, which could be harnessed for applications in areas like enhanced oil recovery or the formulation of advanced coatings. In one study, dicyclohexyl sodium sulfosuccinate was used alongside other surfactants to examine the effects on the long-term adhesion of bacteria at oil-water interfaces, indicating its utility in studying interfacial phenomena. researchgate.net

Interaction with Polymers: Investigating the interactions between dicyclohexyl sodium sulfosuccinate and various polymers could lead to the development of novel polymer-surfactant systems with tailored rheological properties for use in personal care products, paints, or other industrial formulations.

Integration of Dicyclohexyl Sodium Sulfosuccinate in Smart Materials and Responsive Systems

The development of smart materials that can respond to external stimuli is a rapidly growing field of research. While direct integration of dicyclohexyl sodium sulfosuccinate into such materials is not yet widely reported, its potential as a functional component is significant.

Prospective research in this area could include:

Stimuli-Responsive Emulsions: Emulsions stabilized by dicyclohexyl sodium sulfosuccinate could be designed to break or invert in response to a specific trigger, such as a change in temperature or pH. This could be valuable for controlled release applications.

Templating for Porous Materials: The self-assembled aggregates of dicyclohexyl sodium sulfosuccinate could be used as templates for the synthesis of porous polymers and ceramics. The size and shape of the pores could potentially be controlled by tuning the aggregation behavior of the surfactant.

Functional Coatings: Incorporating dicyclohexyl sodium sulfosuccinate into coatings could impart desirable surface properties, such as hydrophobicity or anti-fouling characteristics. If analogues with responsive groups are used, these properties could be switched on or off as needed.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Engineering

Realizing the full potential of dicyclohexyl sodium sulfosuccinate will require a multidisciplinary approach. Collaborations between chemists, physicists, and engineers will be essential for bridging the gap between fundamental understanding and practical application.

Key areas for interdisciplinary research include:

Advanced Synthesis and Material Fabrication: Chemical engineers could work to scale up the synthesis of novel analogues developed by chemists, while materials engineers could focus on incorporating these new compounds into functional devices and materials.

Physical Characterization of Self-Assembly: Physicists could employ techniques like small-angle X-ray and neutron scattering (SAXS/SANS) to probe the structure of self-assembled aggregates in detail, providing crucial feedback for the design of new analogues and formulations.

Computational Modeling and Simulation: Theoretical chemists and physicists could use molecular dynamics and other simulation techniques to model the behavior of dicyclohexyl sodium sulfosuccinate at the molecular level. This could provide insights that are difficult to obtain through experiments alone and could help to guide the design of new materials.

Methodological Advancements in Dicyclohexyl Sodium Sulfosuccinate Characterization and Simulation

As research into dicyclohexyl sodium sulfosuccinate progresses, so too will the need for advanced analytical and computational methods to characterize its properties and behavior.

Future methodological developments could focus on:

High-Resolution Imaging: Techniques like cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) could be used to visualize the self-assembled structures of dicyclohexyl sodium sulfosuccinate with unprecedented detail.

In-Situ Characterization: Developing methods to study the surfactant's behavior in real-time and under realistic conditions (e.g., during a chemical reaction or in a complex formulation) will be crucial for understanding its function in practical applications.

Multi-Scale Modeling: Creating computational models that can bridge the gap between the molecular scale and the macroscopic properties of materials containing dicyclohexyl sodium sulfosuccinate will be a major challenge. Such models would be invaluable for the rational design of new products and processes.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of DCHSS in synthetic preparations?

To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can confirm molecular weight (C₁₆H₂₅NaO₇S, 384.42 g/mol) and detect impurities . For quantification, inductively coupled plasma optical emission spectroscopy (ICP-OES) is suitable for sodium content analysis. Cross-validate results with elemental analysis (C, H, S) to ensure stoichiometric consistency .

Q. How can researchers mitigate stability issues when preparing aqueous solutions of DCHSS for surfactant studies?

DCHSS exhibits sensitivity to ionic strength and pH. Prepare solutions in deionized water with controlled electrolyte concentrations (e.g., NaCl or CaCl₂ ≤ 1 wt%) to avoid micelle destabilization . For long-term stability, store solutions at 4°C in amber glass vials to prevent photodegradation. Dynamic light scattering (DLS) can monitor micelle size distribution over time to detect aggregation .

Advanced Research Questions

Q. What experimental strategies are effective for studying DCHSS-mediated microemulsion phase behavior in nonpolar systems?

Use pseudo-ternary phase diagrams to map microemulsion regions by titrating DCHSS with co-surfactants (e.g., TDA-3 or Isofol® 12) and hydrocarbons (e.g., octane). Monitor phase transitions via polarized light microscopy and viscosity measurements. For electrolyte-rich systems (e.g., 9:1 Na⁺/Ca²⁺), employ conductivity assays to identify Winsor Type I–III transitions . Synchrotron small-angle X-ray scattering (SAXS) can resolve nanostructural changes in real time .

Q. How can researchers resolve contradictory data on DCHSS’s surfactant efficacy in mixed electrolyte environments?

Conflicting results often arise from differences in counterion valency (e.g., Na⁺ vs. Ca²⁺) and hydration effects. Design experiments with controlled ionic strength buffers and systematically vary cation ratios. Surface tension measurements (Wilhelmy plate method) and interfacial rheology can quantify surfactant efficiency. Pair these with molecular dynamics (MD) simulations to model ion-binding interactions at the micelle interface .

Q. What methodologies are recommended for assessing DCHSS’s biocompatibility in biomedical applications (e.g., drug delivery)?

Conduct cytotoxicity assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK-293) at varying DCHSS concentrations (0.1–10 mM). Complement with hemolysis tests on erythrocytes to evaluate membrane disruption. For in vivo safety, refer to protocols from AMA Laboratories’ medical history forms and exclusion criteria for acute/chronic diseases, ensuring compliance with ethical guidelines .

Methodological Challenges and Solutions

Q. How can trace impurities in DCHSS (e.g., cyclohexanol residues) impact experimental outcomes, and how are they detected?

Cyclohexanol (3–5% in some batches) can alter micelle formation kinetics. Use gas chromatography-mass spectrometry (GC-MS) with a DB-5 column for detection. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. What advanced spectroscopic techniques are suitable for probing DCHSS’s interaction with biomembranes?

Fourier-transform infrared (FTIR) spectroscopy can identify hydrogen bonding between DCHSS’s sulfonate groups and lipid headgroups. For dynamic interactions, use fluorescence anisotropy with diphenylhexatriene (DPH) probes embedded in lipid bilayers .

Data Interpretation and Reporting

Q. How should researchers document DCHSS synthesis and characterization to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed synthetic procedures (reagents, temperatures, reaction times).
  • Include NMR, HPLC, and MS raw data in supplementary files.
  • For novel compounds, report melting points, solubility profiles, and elemental analysis .

Q. What statistical approaches are critical for analyzing DCHSS’s dose-response effects in biological systems?

Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. For variance in biological replicates, apply ANOVA with post-hoc Tukey tests. Tools like GraphPad Prism or R’s drc package are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.